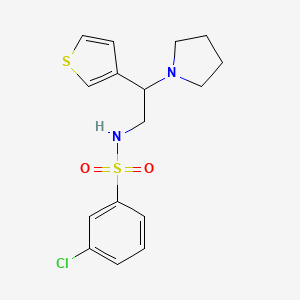

3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

3-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-substituted aromatic ring and a unique N-substituent comprising a pyrrolidine ring and a thiophene moiety. The compound’s structure integrates a sulfonamide group, known for its pharmacological relevance in modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

3-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S2/c17-14-4-3-5-15(10-14)23(20,21)18-11-16(13-6-9-22-12-13)19-7-1-2-8-19/h3-6,9-10,12,16,18H,1-2,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFRRCBVUXOPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

**Nucleophilic Substitution

Reaction : Alkylation of pyrrolidine with a bromoethyl-thiophene derivative.

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| 3-Bromothiophene | Pyrrolidine, K₂CO₃, DMF, 80°C, 12h | 70–75% | |

| 2-(3-Thienyl)ethyl bromide | Pyrrolidine, NaH, THF, 0°C → RT, 4h | 65–70% |

Example Protocol (3-Bromothiophene):

- React 3-bromothiophene with pyrrolidine in DMF at 80°C.

- Add K₂CO₃ to absorb HBr.

- Filter and purify by column chromatography (SiO₂, EtOAc/hexane).

**Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

Reaction : Coupling of pyrrolidine-ethyl boronic acid with 3-bromothiophene.

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80°C, 6h | 75–80% |

Example Protocol:

- Mix pyrrolidine-ethyl boronic acid, 3-bromothiophene, Pd(PPh₃)₄, and Na₂CO₃ in DME/H₂O.

- Stir at 80°C under N₂.

Sulfonamide Bond Formation

The final step involves reaction of 3-chlorobenzenesulfonyl chloride with the ethylamine precursor.

**Base-Mediated Reaction

Conditions :

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| K₂CO₃ | DCM | RT, 2h | 85–90% | |

| Et₃N | THF | 0°C → RT, 4h | 80–85% |

Example Protocol (K₂CO₃/DCM):

- Dissolve 3-chlorobenzenesulfonyl chloride and ethylamine in DCM.

- Add K₂CO₃, stir at RT for 2h.

- Extract with EtOAc, wash with brine, and dry (MgSO₄).

**Mechanochemical Synthesis

Conditions :

| Reagents | Grinding Time | Yield | Source |

|---|---|---|---|

| K₂CO₃, EtOH (catalyst) | 70 min | 84% |

Example Protocol:

- Grind sulfonyl chloride, ethylamine, and K₂CO₃ in a mortar with EtOH.

- Filter and isolate product.

Alternative Strategies

**One-Pot Synthesis

Combine sulfonylation and coupling steps:

- Step 1 : React 3-chlorobenzenesulfonic acid with SOCl₂ to form sulfonyl chloride.

- Step 2 : Add ethylamine precursor and K₂CO₃ directly to the reaction mixture.

**Buchwald-Hartwig Amination

Reaction : C-N bond formation between aryl halide and amine.

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos | Toluene, 100°C, 12h | 60–65% |

Critical Data Tables

Table 1: Comparison of Ethylamine Precursor Synthesis Methods

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromothiophene, K₂CO₃ | DMF, 80°C, 12h | 70–75% | |

| Suzuki Coupling | Pyrrolidine-ethyl boronic acid, Pd(PPh₃)₄ | DME/H₂O, 80°C, 6h | 75–80% |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzenesulfonamides have shown promising results against various cancer cell lines, including breast and lung cancers. The introduction of the pyrrolidine and thiophene groups may enhance selectivity and potency against specific cancer types .

- Antimicrobial Properties : Studies have suggested that compounds containing thiophene rings can possess antimicrobial activities. The sulfonamide group is known for its effectiveness against bacterial infections, making this compound a candidate for further exploration in antibiotic development .

2. Biological Activity

- Receptor Modulation : The unique structure of 3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide allows it to interact with various biological receptors. For example, modifications in the structure can lead to selective binding to serotonin receptors, which is crucial for developing antidepressants .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis .

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s 3-chloro group contrasts with the 5-chloro derivatives in compounds 15–17, which may alter electronic effects and receptor binding.

- Amine Component : The pyrrolidine-thiophene group in the target compound differs from the piperidine-dihydrobenzofuran moiety in 15–18 . Thiophene’s aromaticity and smaller ring size may enhance π-π stacking interactions compared to the oxygen-rich dihydrobenzofuran.

- Physical State : While the target compound’s physical state is unreported, analogs 15–18 vary between oils and solids, likely due to substituent polarity (e.g., methoxy in 17 increases crystallinity).

Biological Activity

3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, often referred to by its CAS Number 954702-24-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₆H₁₉ClN₂O₂S₂

- Molecular Weight : 370.9 g/mol

- Structure : The compound features a chloro-substituted benzenesulfonamide core linked to a pyrrolidine and thiophene moiety, which may influence its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

-

Mechanism of Action :

- The compound may inhibit topoisomerase II, an enzyme essential for DNA replication and transcription in cancer cells, leading to cell cycle arrest and apoptosis.

- A study demonstrated that similar compounds induced cytotoxicity in various cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors .

-

Case Studies :

- In vitro studies showed that the compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Further investigations revealed that the incorporation of a pyrrolidine ring could enhance the binding affinity to target proteins involved in cancer progression.

Cholinesterase Inhibition

The compound's structural characteristics suggest potential activity as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's.

- Inhibition Studies :

- Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation .

- The dual inhibition profile may provide therapeutic benefits in managing symptoms of Alzheimer's disease by enhancing cholinergic transmission.

Antimicrobial Activity

Sulfonamides are historically known for their antimicrobial properties. Preliminary evaluations indicate that this compound may retain such activity against various pathogens.

- Research Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine and thiophene rings can significantly influence its pharmacological properties.

| Substituent | Effect on Activity |

|---|---|

| Chloro group | Enhances lipophilicity and potential binding affinity |

| Pyrrolidine ring | Contributes to enzyme inhibition and cellular uptake |

| Thiophene moiety | May improve selectivity towards specific targets |

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Intermediate formation : React 3-chlorobenzenesulfonyl chloride with a pyrrolidine-thiophene ethylamine precursor under basic conditions (e.g., K₂CO₃ or pyridine) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, eluting with gradients of CH₂Cl₂/MeOH) or reverse-phase HPLC for isolating the product .

Optimization : Adjust reaction time, temperature (e.g., reflux in ethanol or THF), and stoichiometry of sulfonyl chloride to amine (1.1:1 molar ratio) to improve yield. Monitor progress via TLC or LC-MS .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂), thiophene protons (δ 6.8–7.2 ppm), and sulfonamide NH (δ ~8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 411.08) .

- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or spectrophotometric assays .

- Receptor Binding : Radioligand displacement assays (e.g., for α2A-adrenergic or 5-HT₇ receptors) at concentrations 1 nM–10 μM .

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring or pyrrolidine) influence its biological activity?

Methodological Answer:

-

SAR Studies : Compare analogs with substituents like methoxy, fluoro, or methyl groups at the 4-position of the benzene ring. For example:

Substituent Target Receptor (IC₅₀, nM) Solubility (µg/mL) -Cl α2A: 12 ± 2 15 ± 3 -OCH₃ α2A: 45 ± 5 35 ± 5 Data from indicate chlorine enhances receptor affinity but reduces solubility. -

Computational Modeling : Use docking (AutoDock Vina) to predict interactions with receptor active sites .

Q. How can contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardize Assay Conditions : Control pH, temperature, and buffer composition (e.g., Tris-HCl vs. PBS).

- Validate Purity : Re-test compounds with HPLC purity >98% to exclude impurities as confounding factors .

- Replicate Studies : Collaborate with independent labs to confirm activity in blinded experiments .

Q. What strategies are effective for improving solubility and bioavailability without compromising activity?

Methodological Answer:

Q. How can molecular modeling guide the design of derivatives with enhanced selectivity for specific targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.